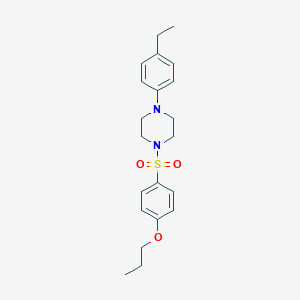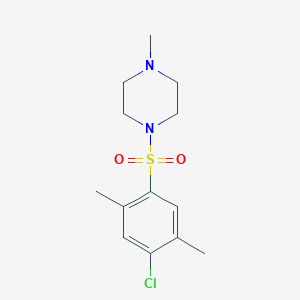
1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethylphenyl group and a fluorobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where piperazine is reacted with 4-ethylphenyl halide under basic conditions to form 1-(4-ethylphenyl)piperazine. This intermediate is then subjected to sulfonylation using 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(4-Carboxyphenyl)-4-(2-fluorobenzenesulfonyl)piperazine.
Reduction: 1-(4-Ethylphenyl)-4-(2-fluorobenzenesulfanyl)piperazine.
Substitution: 1-(4-Ethylphenyl)-4-(2-substitutedbenzenesulfonyl)piperazine.
Scientific Research Applications
1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The ethylphenyl and fluorobenzenesulfonyl groups can enhance the compound’s binding affinity and specificity, leading to targeted effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-4-(2-fluorobenzenesulfonyl)piperazine
- 1-(4-Ethylphenyl)-4-(2-chlorobenzenesulfonyl)piperazine
- 1-(4-Ethylphenyl)-4-(2-fluorobenzenesulfonyl)morpholine
Uniqueness
1-(4-Ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine stands out due to the combination of its ethylphenyl and fluorobenzenesulfonyl groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar molecules.
Properties
CAS No. |
873675-62-8 |
|---|---|
Molecular Formula |
C18H21FN2O2S |
Molecular Weight |
348.4g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-(2-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-2-15-7-9-16(10-8-15)20-11-13-21(14-12-20)24(22,23)18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3 |
InChI Key |
GVNFQHLTCXWORI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B369170.png)
![1-((4-methoxy-2,3-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B369171.png)






![1-(3-Chloro-2-methylphenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B369189.png)
![{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B369192.png)




